Piperidinoacetone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinoacetone is a compound that contains a six-membered piperidine ring and a ketone functional group . It is an important synthetic fragment for designing drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .Molecular Structure Analysis
1-Piperidinoacetone contains total 25 bond(s); 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Fungicidal Activity
Piperidinoacetone hydrochloride derivatives, specifically substituted 4-aminopiperidines, have shown promise in the realm of fungicidal activity. A study by Mandal et al. (1991) explored the synthesis of these compounds, revealing their potential in combating fungal infections (Mandal et al., 1991).
Biosynthesis Studies
In the study of biosynthesis, piperidinoacetone hydrochloride has been used as an analytical tool. Candy, Blumsom, and Baddiley (1964) utilized it in the study of streptomycin biosynthesis, demonstrating its utility in biochemical research (Candy et al., 1964).
Structural Chemistry
Dega-Szafran et al. (2003) investigated Bis(1-piperidiniumacetate) hydrochloride, a structurally related compound, for its unique hydrogen-bonded complexes. This study contributes to our understanding of molecular interactions and crystal structures (Dega-Szafran et al., 2003).
Synthesis of Amino-Substituted Compounds
Piperidinoacetone hydrochloride plays a role in the synthesis of various organic compounds. Piao and Imafuku (1997) used it in the synthesis of amino-substituted pyranopyranones, indicating its versatility in chemical synthesis (Piao & Imafuku, 1997).
Growth Regulating Activity
Karanov et al. (1980) researched the impact of piperidinoacetanilide hydrochlorides on plant growth, specifically in retarding chlorophyll degradation. This highlights its potential use in agricultural science and plant biology (Karanov et al., 1980).
Safety And Hazards
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPQUIAZJFULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidinoacetone hydrochloride | |
CAS RN |
92383-41-0 |
Source
|
Record name | 1-(piperidin-1-yl)propan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.